L-Nio dihydrochloride, chemically known as N^5-(1-Iminoethyl)-L-ornithine dihydrochloride, is a potent and irreversible inhibitor of nitric oxide synthase isoforms. It is primarily recognized for its role in inhibiting the production of nitric oxide, a critical signaling molecule in various physiological processes. The compound is classified as a non-selective inhibitor of nitric oxide synthases, affecting all three isoforms: inducible nitric oxide synthase, endothelial nitric oxide synthase, and neuronal nitric oxide synthase. This broad inhibitory action makes L-Nio dihydrochloride a valuable tool in both biochemical research and therapeutic applications.
L-Nio dihydrochloride is synthesized from L-ornithine, an amino acid that plays a vital role in the urea cycle and is involved in the synthesis of polyamines. The compound is classified under the category of nitric oxide synthase inhibitors, which are crucial for studying the biological roles of nitric oxide and its implications in various diseases. Its chemical formula is , with a molecular weight of approximately 246.13 g/mol .
The synthesis of L-Nio dihydrochloride typically involves the reaction of L-ornithine with a vinylating agent under controlled conditions. This process generally follows these steps:
Industrial methods for synthesizing L-Nio dihydrochloride mirror laboratory techniques but are scaled for larger production volumes, incorporating rigorous quality control measures to ensure product consistency .
The molecular structure of L-Nio dihydrochloride features several key components:
The InChI key for L-Nio dihydrochloride is RYCMAAFECCXGHI-ILKKLZGPSA-N, and its SMILES representation is NC@HCCCNC(C)=N.Cl.Cl .
L-Nio dihydrochloride participates in various chemical reactions due to its functional groups:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
L-Nio dihydrochloride inhibits nitric oxide synthase by binding to the enzyme's active site, preventing the conversion of L-arginine to nitric oxide and citrulline. This inhibition occurs irreversibly in the presence of nicotinamide adenine dinucleotide phosphate (NADPH) and oxygen. As a result, nitric oxide production decreases significantly, which has implications for various physiological processes involving vascular tone and neurotransmission .
L-Nio dihydrochloride has several significant applications across various scientific fields:
L-NIO dihydrochloride functions as a competitive antagonist at the L-arginine binding site of all NOS isoforms. Its inhibition constants (Ki) demonstrate isoform selectivity:
The 2.3-fold higher affinity for nNOS over eNOS/iNS arises from steric constraints in the oxygenase domain. nNOS possesses a more compact active pocket, enhancing hydrophobic interactions with L-NIO’s iminoethylguanidine group. In contrast, eNOS and iNOS exhibit broader active sites, reducing binding stringency [4] [8].
Table 1: Inhibition Constants of L-NIO Dihydrochloride Across NOS Isoforms
NOS Isoform | Inhibition Constant (Ki, μM) | Relative Selectivity |
---|---|---|
nNOS | 1.7 | 2.3-fold vs. eNOS/iNOS |
eNOS | 3.9 | Reference |
iNOS | 3.9 | Reference |
The NADPH-dependence of L-NIO’s inhibition stems from conformational shifts during the NOS catalytic cycle:
Zinc contrast: Unlike direct active-site inhibitors, zinc regulates iNOS by inhibiting NF-κB transactivation, suppressing iNOS expression rather than competing at the catalytic site [10].
L-NIO exhibits reversible, time-independent inhibition, contrasting with mechanism-based inactivators:
| Table 2: Kinetic Comparison of NOS Inhibitors
Inhibitor Type | Catalytic Requirement | Inactivation Rate | Partition Ratio | Isoform Selectivity | |
---|---|---|---|---|---|
L-NIO (Reversible) | NADPH-dependent binding | N/A | N/A | Moderate (nNOS > eNOS/iNOS) | |
Vinyl-L-NIO (Irreversible) | NADPH/O₂-dependent heme loss | kinact = 0.078 min⁻¹ | ~100:1 (inactivation vs. catalysis) | High (nNOS >> eNOS/iNOS) | [3] [5] |
Calmodulin (CaM) binding dictates L-NIO’s inhibitory potency across NOS isoforms through allosteric control:
Structural basis: CaM binding induces a helical shift in the oxygenase domain, tightening the L-arginine binding pocket. This enhances L-NIO’s van der Waals contacts with Phe584 (nNOS) or Val565 (iNOS), explaining its increased potency in CaM-bound states [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1